REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>>[Br:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2
|
Name
|
5L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
554.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C=O)=CC(=C1)Br)O
|
Name
|
|
Quantity
|
1203 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
237.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
136 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
The dark brown reaction mixture was cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
(ice-bath cooling)
|
Type
|
FILTRATION
|
Details
|
After one hour the mixture was filtered
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To this mixture was added EtOH (300 mL)
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOH (3×1.3 L), vacuum and dried
|
Type
|
CUSTOM
|
Details
|
then dried on a fluid-bed drier
|
Type
|
CUSTOM
|
Details
|
The total isolated yield is 563 g or 92%
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CC(OC2=C(C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |